

5-Chloro-pentanamide CAS number and molecular weight

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Compound of Interest

Compound Name: 5-Chloro-pentanamide

Cat. No.: B15147966

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5-Chloro-pentanamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Chloro-pentanamide**, a simple aliphatic amidine. While specific research applications and biological activities for this compound are not widely documented, this guide furnishes essential chemical data, a prospective synthetic route, and a general discussion of the chemical class to which it belongs.

Core Chemical Data

The fundamental chemical properties of **5-Chloro-pentanamide** and its common salt form are summarized below.

Property	5-Chloro-pentanamide (Free Base)	5-Chloro-pentanamide Hydrochloride
CAS Number	775555-06-1	Not available
Molecular Formula	C ₅ H ₁₁ ClN ₂	C ₅ H ₁₂ Cl ₂ N ₂
Molecular Weight	134.61 g/mol	171.07 g/mol
Chemical Structure	Cl-(CH ₂) ₄ -C(=NH)NH ₂	Cl-(CH ₂) ₄ -C(=NH)NH ₂ · HCl

Synthesis Protocol: The Pinner Reaction

The most direct synthetic route to **5-Chloro-pentanamidine** is the Pinner reaction, which converts a nitrile into an amidine via an imidate intermediate. The starting material for this synthesis is 5-chlorovaleronitrile.

Experimental Methodology

Materials:

- 5-chlorovaleronitrile
- Anhydrous ethanol
- Dry hydrogen chloride gas
- Anhydrous diethyl ether
- Ammonia (gas or solution in anhydrous ethanol)

Procedure:

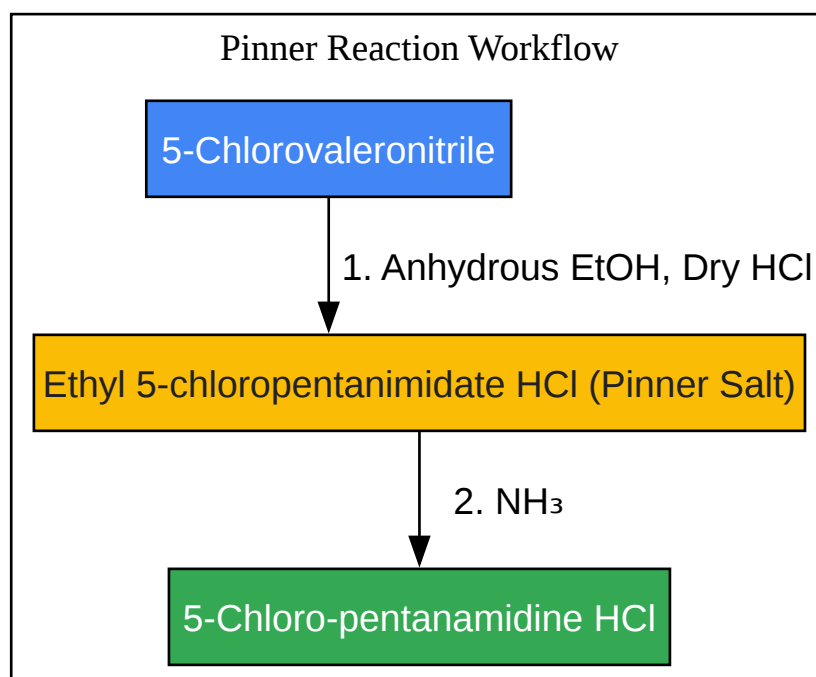
- **Formation of the Imidate Hydrochloride (Pinner Salt):** A solution of 5-chlorovaleronitrile in a minimal amount of anhydrous ethanol is cooled to 0°C in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to stand at a low temperature, typically 0-5°C, until the precipitation of the ethyl 5-chloropentanimidate hydrochloride (the Pinner salt) is complete. The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.
- **Ammonolysis to form 5-Chloro-pentanamidine Hydrochloride:** The isolated Pinner salt is suspended in anhydrous ethanol. The suspension is cooled, and anhydrous ammonia is passed through the mixture until the reaction is complete. Alternatively, a saturated solution of ammonia in ethanol can be used. The reaction progress can be monitored by techniques such as thin-layer chromatography.
- **Isolation of 5-Chloro-pentanamidine Hydrochloride:** Upon completion of the ammonolysis, the solvent is removed under reduced pressure. The resulting crude **5-Chloro-**

pentanamidine hydrochloride can be purified by recrystallization from an appropriate solvent system, such as ethanol/ether.

- (Optional) Preparation of the Free Base: To obtain the free base, the hydrochloride salt is dissolved in a minimal amount of water and treated with a strong base (e.g., concentrated NaOH solution) at low temperature. The free base, which may be an oil or a solid, can then be extracted with a suitable organic solvent and purified.

Synthetic Pathway and Mechanism

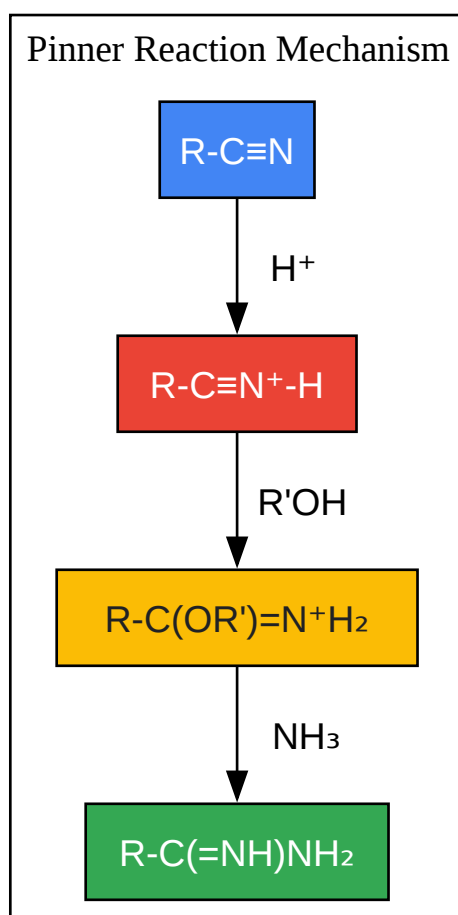
The synthesis of **5-Chloro-pentanamidine** via the Pinner reaction proceeds in two main stages, as depicted in the following workflow and mechanistic diagrams.



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Figure 1. Synthetic workflow for **5-Chloro-pentanamidine** HCl.

The mechanism of the Pinner reaction involves the acid-catalyzed nucleophilic attack of an alcohol on the nitrile carbon, followed by ammonolysis of the resulting imidate.



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Figure 2. General mechanism of the Pinner reaction.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in peer-reviewed literature detailing the biological activity or implication in signaling pathways for **5-Chloro-pentanamidine**. However, the amidine functional group is a well-known pharmacophore present in numerous biologically active compounds.

Amidine-containing molecules are known to engage in a variety of biological activities, including antimicrobial, antifungal, and antiparasitic effects.[1] Their basic nature allows them to be protonated at physiological pH, enabling interactions with negatively charged biological macromolecules such as DNA and proteins.[1] For instance, some heterocyclic diamidines

have been shown to bind to the minor groove of DNA. More broadly, simple amidines like formamidine have been demonstrated to inhibit nitric oxide synthase.[2]

Given the structural simplicity of **5-Chloro-pentanamidine**, its biological profile is likely to be distinct from more complex amidine-containing drugs. Further research would be necessary to elucidate any specific biological targets or therapeutic potential.

Conclusion

5-Chloro-pentanamidine is a readily synthesizable aliphatic amidine. While its specific biological role remains to be investigated, the established reactivity of the amidine functional group suggests potential for this compound as a building block in medicinal chemistry or as a subject for primary biological screening. The provided synthetic protocol offers a clear pathway for its preparation, enabling further study by the scientific community.

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